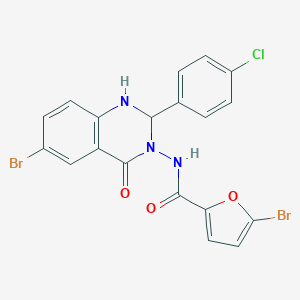![molecular formula C17H23NO2 B329753 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide](/img/structure/B329753.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide is an organic compound with a complex structure that includes a cyclohexene ring, an ethyl chain, and an ethoxybenzamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexenyl intermediate: This involves the reaction of cyclohexene with an appropriate reagent to introduce the ethyl group.
Coupling with ethoxybenzamide: The cyclohexenyl intermediate is then reacted with 4-ethoxybenzamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.
2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide: Contains a chloro group and an acetamide moiety.
N-[2-(1-cyclohexen-1-yl)ethyl]-1-propanamine hydrochloride: Features a propanamine group and is in the form of a hydrochloride salt.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H23NO2 |
|---|---|
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16-10-8-15(9-11-16)17(19)18-13-12-14-6-4-3-5-7-14/h6,8-11H,2-5,7,12-13H2,1H3,(H,18,19) |
Clave InChI |
NBSMUUOLQQDLLZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NCCC2=CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetramethyl 5',5',9'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B329670.png)
![Ethyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B329671.png)
![ethyl 2-(3-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B329672.png)
![(5E)-5-[(4-propan-2-yloxyphenyl)methylidene]-2-[(2E)-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B329677.png)
![propyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329679.png)
![2-(2-chlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B329681.png)

![Methyl 2-[(1-adamantylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329685.png)
![Ethyl 2-({[2-(2-furyl)-4-quinolinyl]carbonyl}amino)-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B329687.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B329688.png)
![ETHYL 4-CYANO-5-({[2-(4-ETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B329690.png)
![Isopropyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B329691.png)
![Ethyl 4-(4-bromophenyl)-2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B329693.png)

